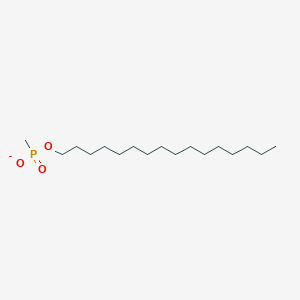

Hexadecyl methylphosphonate

Description

Hexadecyl methylphosphonate (C₁₆H₃₃PO₃CH₃) is an organophosphorus compound characterized by a hexadecyl (C16) alkyl chain esterified to a methylphosphonate group. The phosphonate moiety (PO₃CH₃) distinguishes it from phosphate esters by replacing one oxygen atom with a methyl group directly bonded to phosphorus. This structural feature imparts unique chemical stability and acidity, as phosphonates are less prone to hydrolysis compared to phosphates .

Potential applications include:

- Surfactants: The long alkyl chain enhances amphiphilicity, making it suitable for emulsification .

- Biological activity: Analogous compounds like hexadecyl phosphocholine (Miltefosine) exhibit antiparasitic effects .

- Chemical simulants: Methylphosphonate derivatives are used as nerve agent analogs in catalytic degradation studies .

Properties

CAS No. |

5955-24-8 |

|---|---|

Molecular Formula |

C17H36O3P- |

Molecular Weight |

319.4 g/mol |

IUPAC Name |

hexadecoxy(methyl)phosphinate |

InChI |

InChI=1S/C17H37O3P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21(2,18)19/h3-17H2,1-2H3,(H,18,19)/p-1 |

InChI Key |

CADBPOHUMPIFEY-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCCOP(=O)(C)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexadecyl methylphosphonate can be synthesized through several methods. One common approach involves the reaction of hexadecyl alcohol with methylphosphonic dichloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Hexadecyl methylphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding phosphine oxide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hexadecyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Phosphonic acid derivatives.

Reduction: Phosphine oxides.

Substitution: Various substituted phosphonates.

Scientific Research Applications

Hexadecyl methylphosphonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.

Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bone-related diseases.

Mechanism of Action

The mechanism of action of hexadecyl methylphosphonate involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes involved in phosphorus metabolism, leading to various biochemical effects. The stable carbon-to-phosphorus bond allows it to resist enzymatic degradation, making it a potent inhibitor .

Comparison with Similar Compounds

Hexadecyl Phosphocholine (Miltefosine)

Structure : Contains a phosphocholine head group (PO₄⁻–N(CH₃)₃⁺) and a hexadecyl chain.

Key Differences :

- Head group : The quaternary ammonium in Miltefosine enhances water solubility and cellular uptake, whereas hexadecyl methylphosphonate’s methyl group reduces polarity.

- Activity: Miltefosine shows potent amoebicidal and antileishmanial activity due to its interaction with cell membranes . This compound’s bioactivity may differ due to its non-ionic head group.

Dihexadecyl Phosphate

Structure : A phosphate ester with two hexadecyl chains (C₁₆H₃₃O)₂PO₄⁻.

Key Differences :

- Acidity : Phosphate (pKa ~2) is more acidic than phosphonate (pKa ~7.4 for methylphosphonate) .

- Applications : Dihexadecyl phosphate derivatives, such as potassium hexadecyl hydrogen phosphate, are used in cosmetics as emulsifiers . This compound’s lower acidity may favor stability in neutral environments.

Bis(hexadecyl) Phosphonate

Structure : (C₁₆H₃₃O)₂PO₂⁻ with a direct P–C bond.

Key Differences :

Hexadecylphosphoserine

Structure : Phosphoserine head group (PO₄⁻–CH₂–CH(NH₂)COOH) linked to a hexadecyl chain.

Key Differences :

Methylphosphonate-Based Simulants

Structure : Methylphosphonate esters with varying alkyl chains.

Key Differences :

- Nerve agent simulants : Methylphosphonate derivatives mimic nerve agents like sarin but lack lethal toxicity . This compound’s long chain may enhance persistence in environmental studies.

Data Table: Comparative Analysis

Research Findings and Implications

- Synthetic Challenges : Phosphonates like this compound require tailored esterification methods, differing from phosphate synthesis .

- Biological Interactions : The hexadecyl chain promotes membrane integration, but head group chemistry dictates specificity (e.g., Miltefosine’s charge vs. methylphosphonate’s neutrality) .

- Environmental Stability : Methylphosphonate’s resistance to hydrolysis makes it suitable for long-term studies, as seen in nerve agent simulant research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.